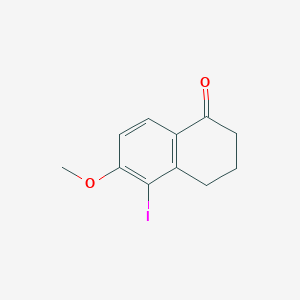

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

描述

属性

IUPAC Name |

5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSKUECQOUAYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-93-9 | |

| Record name | 5-iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the iodination of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

科学研究应用

Medicinal Chemistry

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has garnered attention for its potential therapeutic properties. Research indicates that derivatives of tetrahydronaphthalene compounds can exhibit biological activities such as:

- Antitumor Activity : Some studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The presence of iodine in the structure could enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains. The methoxy group may contribute to the lipophilicity of the molecule, facilitating membrane penetration and enhancing antimicrobial activity .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the development of more complex molecules. Its applications include:

- Building Block for Complex Molecules : The compound can be used to synthesize various derivatives through functionalization reactions. For instance, it can undergo nucleophilic substitution reactions due to the presence of the iodine atom .

- Synthesis of Natural Products : Several natural products contain similar structural motifs. This compound can be employed in synthetic pathways to produce these natural compounds or their analogs .

Material Science

The unique structural properties of this compound also make it suitable for applications in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer formulations. Its ability to participate in radical polymerization could lead to novel polymeric materials with enhanced properties .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

作用机制

The mechanism of action of 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The iodine and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Comparison with Similar Compounds

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one

- Structure : Lacks the iodine substituent at position 5.

- Properties : The absence of iodine reduces molecular weight (estimated ~218 g/mol vs. ~344 g/mol for the iodinated analog) and hydrophobicity (lower logP).

- Applications : Used in fragrance synthesis and as a precursor for pharmaceuticals. Its EC number (214-078-0) and CAS (1078-19-9) indicate established industrial use .

4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one

- Structure : Contains isopropyl (position 4) and methyl (position 6) groups.

- Properties :

- Comparison : The isopropyl and methyl groups enhance thermal stability compared to the iodine-substituted compound, which may exhibit lower melting points due to iodine’s polarizability.

6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one

- Structure : Features a phenyl group at position 2.

- Properties :

- In contrast, the iodine in the target compound enables nucleophilic substitutions.

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

- Structure: Substituted with an amino group at position 6.

- Properties: The amino group confers high polarity (logP < 2 estimated) and water solubility, unlike the hydrophobic iodine and methoxy groups in the target compound.

- Applications : Likely used in amine-based coupling reactions or as a ligand .

4,8-Dihydroxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one

- Structure : Contains dihydroxy (positions 4, 8) and methyl (position 6) groups.

- Properties : Hydroxyl groups significantly enhance water solubility (logP ~1–2 estimated), contrasting with the iodine-methoxy derivative’s lipophilicity .

Data Tables

Table 1: Physical and Thermodynamic Properties

*Estimated based on substituent contributions.

Table 2: Commercial Pricing (2024 Data)

| Compound | Quantity | Purity | Price |

|---|---|---|---|

| 6-Methoxy-2-phenyl-1-tetralone | 100 mg | 97% | $55 |

| 6-Methoxy-2-phenyl-1-tetralone | 5 g | 97% | $175 |

生物活性

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes an iodine atom and a methoxy group. The molecular formula is with a molecular weight of 302.11 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine and methoxy substituents enhances its binding affinity and specificity towards these targets. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways, which may result in therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of the compound against various pathogens. For instance:

- Staphylococcus aureus : Exhibited significant activity with a minimum inhibitory concentration (MIC) indicating effective inhibition of bacterial growth.

- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound showed promising results against MRSA strains, which are notorious for their resistance to conventional antibiotics .

Cytotoxicity and Antiproliferative Effects

Research has also investigated the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it possesses antiproliferative properties that could be leveraged in cancer therapy:

- A549 Cells : The compound demonstrated a preferential suppression of rapidly dividing A549 lung cancer cells compared to non-cancerous fibroblasts .

Summary of Biological Activities

| Activity | Target Organism/Cell Line | MIC (μg/mL) | Effect |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.90 | Inhibition of growth |

| Antibacterial | MRSA | <1.00 | Effective against resistant strains |

| Cytotoxic | A549 (lung cancer) | Not specified | Antiproliferative effects |

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, this compound was evaluated for its antimicrobial efficacy against both standard and resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also showed lower MIC values against MRSA compared to other tested compounds .

Investigation into Cytotoxicity

Another research effort focused on assessing the cytotoxicity of this compound against various cancer cell lines. The study revealed that certain derivatives exhibited significant antiproliferative activity against A549 cells while maintaining relatively low toxicity towards normal cells. This selective action suggests potential for further development as an anticancer agent .

常见问题

Basic Questions

Q. What are the standard synthetic routes for 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized tetrahydronaphthalenone scaffold. For example, iodination can be achieved using iodine (I₂) in the presence of triphenylphosphine (PPh₃) and imidazole in a dichloromethane/ether solvent system. This method ensures substitution at the desired position while preserving the ketone functionality . Prior methoxy group installation (e.g., at the 6-position) may require protection/deprotection strategies to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm regiochemistry of the iodo and methoxy substituents. The deshielding effect of iodine on adjacent protons and carbons can distinguish substitution patterns.

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₁H₁₁IO₂; expected ~302 g/mol) and isotopic patterns characteristic of iodine.

- IR Spectroscopy : To confirm the presence of the carbonyl group (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

Cross-referencing with computational predictions (e.g., DFT-based NMR shifts) is recommended .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during iodination of the tetrahydronaphthalenone scaffold?

- Methodological Answer : Regioselectivity at the 5-position is influenced by electronic and steric factors. The methoxy group at the 6-position acts as an electron-donating group, directing electrophilic iodination to the adjacent 5-position. Using bulky reagents (e.g., N-iodosuccinimide) or low-temperature conditions can minimize competing reactions. Computational modeling (e.g., Fukui indices for electrophilic attack) can predict reactive sites .

Q. What strategies mitigate competing elimination or side reactions during functionalization of the iodo substituent?

- Methodological Answer :

- Base Selection : Use mild bases (e.g., K₂CO₃) instead of strong bases to avoid β-elimination of the iodine.

- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions (e.g., Suzuki coupling).

- Protection of Ketone : Temporarily protect the ketone as an acetal or enol ether during iodination or subsequent reactions to prevent nucleophilic attack .

Q. How should researchers resolve discrepancies between experimental and computational spectral data for this compound?

- Methodological Answer :

- X-ray Crystallography : Definitive structural confirmation can resolve ambiguities in NMR assignments .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., ring puckering in the tetrahydronaphthalenone system) in computational models.

- Isotopic Effects : Ensure computational tools include corrections for iodine’s heavy atom effect on NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。